14-Phosphonotetradecanoic acid
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Overview
Description
14-Phosphonotetradecanoic acid is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C-P) bond. This compound is notable for its structural analogy with phosphonic acids, which are known for their diverse applications in various fields due to their unique chemical properties .
Preparation Methods
The synthesis of 14-phosphonotetradecanoic acid can be achieved through several methods:
From Dialkyl or Diaryl Phosphonate: This method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis.
From Dichlorophosphine or Dichlorophosphine Oxide: This route involves the reaction of dichlorophosphine or its oxide with appropriate reagents to form the phosphonic acid.
Oxidation of Phosphinic Acid: Phosphinic acid can be oxidized to form phosphonic acids, including this compound.
Chemical Reactions Analysis
14-Phosphonotetradecanoic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can undergo substitution reactions where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. .
Major Products: The major products formed from these reactions include various phosphonic acid derivatives and phosphine compounds.
Scientific Research Applications
14-Phosphonotetradecanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 14-phosphonotetradecanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes involved in phosphorus metabolism and bone resorption.
Pathways Involved: The compound inhibits osteoclastic bone resorption by binding to hydroxyapatite in bone, thereby preventing the formation of the ruffled border in osteoclasts and
Properties
Molecular Formula |
C14H29O5P |
---|---|
Molecular Weight |
308.35 g/mol |
IUPAC Name |
14-phosphonotetradecanoic acid |
InChI |
InChI=1S/C14H29O5P/c15-14(16)12-10-8-6-4-2-1-3-5-7-9-11-13-20(17,18)19/h1-13H2,(H,15,16)(H2,17,18,19) |
InChI Key |
KZPFVKHEDQOPMF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCC(=O)O)CCCCCCP(=O)(O)O |
Origin of Product |
United States |
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